Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-
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Overview
Description
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a benzofuran moiety through an ethenyl linkage It is a colorless to pale yellow liquid with a distinct aromatic odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzonitrile with 2-(2-benzofuranyl)ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Another approach involves the use of a Heck reaction, where 4-bromobenzonitrile is reacted with 2-(2-benzofuranyl)ethene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- may involve large-scale application of the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, typically in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a single benzene ring and a nitrile group.
4-Vinylbenzonitrile: Similar structure but lacks the benzofuran moiety.
2-Benzofurancarbonitrile: Contains a benzofuran ring with a nitrile group directly attached.
Uniqueness
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is unique due to the presence of both a benzonitrile group and a benzofuran moiety connected through an ethenyl linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
37780-79-3 |
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Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-[(E)-2-(1-benzofuran-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C17H11NO/c18-12-14-7-5-13(6-8-14)9-10-16-11-15-3-1-2-4-17(15)19-16/h1-11H/b10-9+ |
InChI Key |
CXNNRNMUZUHBDI-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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